molecular formula C20H19FN2O3 B2590343 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide CAS No. 953202-96-5

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B2590343
CAS No.: 953202-96-5
M. Wt: 354.381
InChI Key: XDDCBEPDFYQYCY-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential

Research on compounds structurally related to “2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide” indicates potential applications in developing antipsychotic agents. For example, studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reveal antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This unique action suggests a novel therapeutic pathway for antipsychotic drug development, potentially offering alternatives to current treatments that often come with significant side effects related to dopamine receptor antagonism (Wise et al., 1987).

Neuroimaging Applications

The synthesis of specific ligands, such as those within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, highlights another significant application in neuroimaging. These compounds are selective for the translocator protein (18 kDa) and, with structural modifications to include a fluorine atom, enable labeling with fluorine-18 for positron emission tomography (PET) imaging. This application is crucial for advancing research in neurology and psychiatry, providing tools for better understanding and diagnosing neurological conditions (Dollé et al., 2008).

Anti-inflammatory and Antibacterial Activities

Compounds bearing a resemblance to “2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(3-methoxyphenethyl)acetamide” have shown promising anti-inflammatory and antimicrobial activities. Derivatives synthesized for their anti-inflammatory properties have highlighted the potential for developing new anti-inflammatory agents. This is particularly relevant in the search for treatments with fewer side effects than current options. Furthermore, these compounds' antimicrobial activity against resistant strains underscores the ongoing need for new antibiotics in light of rising antimicrobial resistance (Sunder & Maleraju, 2013).

Anticancer Research

The exploration of novel isoxazole compounds has yielded entities with significant anticancer activities. These studies are vital for the ongoing development of new anticancer therapies, offering potential pathways for targeting cancer cells more effectively and with reduced toxicity to healthy cells. The preliminary biological activities test indicating some compounds' better anti-tumor activities presents a promising avenue for further research and drug development efforts (Qi Hao-fei, 2011).

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-25-18-4-2-3-14(11-18)9-10-22-20(24)13-17-12-19(26-23-17)15-5-7-16(21)8-6-15/h2-8,11-12H,9-10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDCBEPDFYQYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.